molecular formula C6H6INO3 B1311882 Ethyl 4-iodooxazole-5-carboxylate CAS No. 220580-92-7

Ethyl 4-iodooxazole-5-carboxylate

Cat. No.: B1311882
CAS No.: 220580-92-7
M. Wt: 267.02 g/mol
InChI Key: ZRETWIGPJYHTGA-UHFFFAOYSA-N
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Description

Ethyl 4-iodooxazole-5-carboxylate is a halogenated oxazole derivative characterized by an iodine substituent at the 4-position and an ethyl ester group at the 5-position of the oxazole ring. Isoxazoles are heterocyclic compounds with adjacent nitrogen and oxygen atoms, known for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

The synthesis of such compounds often involves cyclization reactions or halogenation steps. For example, ethyl 5-methyl-3-phenylisoxazole-4-carboxylate (a structural analog) is synthesized via single-crystal X-ray diffraction-validated methods, emphasizing the role of crystallographic tools like SHELX and Mercury in structural characterization .

Properties

IUPAC Name

ethyl 4-iodo-1,3-oxazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6INO3/c1-2-10-6(9)4-5(7)8-3-11-4/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRETWIGPJYHTGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=CO1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6INO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90442192
Record name Ethyl 4-iodooxazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90442192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220580-92-7
Record name Ethyl 4-iodooxazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90442192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-iodooxazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of ethyl 2-iodoacetate with nitrile oxides, which can be generated in situ from the corresponding nitro compounds. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-iodooxazole-5-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The oxazole ring can be oxidized to form oxazolone derivatives using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols), bases (sodium hydride), solvents (dimethylformamide).

    Reduction: Reducing agents (lithium aluminum hydride), solvents (ether).

    Oxidation: Oxidizing agents (potassium permanganate), solvents (water, acetone).

Major Products Formed

    Substitution: Ethyl 4-aminooxazole-5-carboxylate, Ethyl 4-thioxazole-5-carboxylate.

    Reduction: Ethyl 4-iodooxazole-5-methanol.

    Oxidation: Ethyl 4-iodooxazolone-5-carboxylate.

Scientific Research Applications

Chemistry

Ethyl 4-iodooxazole-5-carboxylate serves as a building block in the synthesis of more complex heterocyclic compounds. It is utilized in various synthetic routes, including:

  • Cyclization Reactions : Often synthesized through cyclization of ethyl 2-iodoacetate with nitrile oxides under basic conditions.
  • Click Chemistry : Its derivatives are used in click chemistry for creating diverse molecular architectures due to their reactive nature.

Biology

The compound has been investigated for its potential as a bioactive molecule. Notable applications include:

  • Antimicrobial Activity : Exhibits significant inhibition of bacterial growth. For example, it showed up to 79% biofilm inhibition against Staphylococcus aureus at a concentration of 250 µg/mL .
CompoundBacterial StrainBiofilm Inhibition (%)Concentration (µg/mL)
This compoundStaphylococcus aureus79250
  • Anticancer Activity : Demonstrated moderate cytotoxicity against various cancer cell lines. For instance, it exhibited an IC50 value of 23 µg/mL against HeLa cells.
Cell LineCompoundIC50 (µg/mL)
HeLaThis compound23
KB3.1Related oxazole derivativesVaries

Medicine

Research has explored the therapeutic properties of this compound, particularly its potential in treating infections and cancer. The iodine atom's presence enhances its interaction with biological targets, making it a candidate for drug development.

Case Studies and Research Findings

Recent studies have highlighted the diverse applications of this compound:

  • Antimicrobial Studies : A study demonstrated its efficacy against biofilm-forming bacteria, suggesting potential use in medical settings where biofilms pose a challenge.
  • Cancer Research : Investigations into its anticancer properties revealed promising results, warranting further exploration into its mechanisms and potential as a therapeutic agent.
  • Synthetic Applications : The compound has been successfully employed in synthesizing other complex molecules through various chemical reactions, showcasing its versatility in organic chemistry.

Mechanism of Action

The mechanism of action of Ethyl 4-iodooxazole-5-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the iodine atom and the oxazole ring can influence its binding affinity and specificity towards these targets. Detailed studies are required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Structural and Functional Analogues

Ethyl 5-Methylisoxazole-4-Carboxylate (CAS: 51135-73-0)
  • Substituents : Methyl group at C5, ethyl ester at C3.
  • Molecular Weight : 169.16 g/mol.
  • Applications : Intermediate in drug synthesis, particularly for antibacterial agents.
Methyl 4-Amino-3-Methoxyisoxazole-5-Carboxylate
  • Substituents: Amino group at C4, methoxy at C3, methyl ester at C4.
  • Molecular Weight : 172.14 g/mol.
  • Applications : Used in photochromic materials and solar cells due to its planar structure stabilized by intramolecular hydrogen bonds .
  • Key Difference: Amino and methoxy groups enhance solubility but reduce electrophilic reactivity compared to the iodine substituent in the target compound .
Ethyl 5-Iodothiazole-4-Carboxylate (CAS: 900530-64-5)
  • Substituents : Iodo at C5, ethyl ester at C4 on a thiazole ring.
  • Molecular Weight : 283.11 g/mol (estimated).
  • Applications : Thiazole analogs are explored in kinase inhibitors and agrochemicals.
  • Key Difference : Thiazole ring (with sulfur) vs. oxazole ring (with oxygen), altering electronic properties and bioavailability .

Data Table: Key Comparative Properties

Compound Name Substituents Molecular Weight (g/mol) Key Applications Reactivity Highlights
Ethyl 4-Iodooxazole-5-Carboxylate Iodo (C4), Ethyl ester (C5) 267.06 (calculated) Pharmaceutical synthesis Halogen-mediated cross-coupling
Ethyl 5-Methylisoxazole-4-Carboxylate Methyl (C5), Ethyl ester (C4) 169.16 Antibacterial intermediates Ester hydrolysis
Methyl 4-Amino-3-Methoxyisoxazole-5-Carboxylate Amino (C4), Methoxy (C3), Methyl ester (C5) 172.14 Photochromic materials, Solar cells Hydrogen bonding, Planarity
Ethyl 5-Iodothiazole-4-Carboxylate Iodo (C5), Ethyl ester (C4) 283.11 (estimated) Kinase inhibitors Thiazole-specific bioactivity

Biological Activity

Ethyl 4-iodooxazole-5-carboxylate is a compound of significant interest due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article synthesizes current research findings, case studies, and data tables that elucidate the biological activity of this compound.

Chemical Structure and Properties

This compound has the molecular formula C6H6INO3C_6H_6INO_3 and a molecular weight of 267.02 g/mol. The structure features an oxazole ring substituted with an iodine atom and a carboxylate group, which are critical for its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of oxazole compounds exhibit notable antimicrobial properties. This compound has been shown to inhibit the growth of various bacterial strains. For instance, a study highlighted that certain oxazole derivatives significantly reduced biofilm formation in Staphylococcus aureus, with inhibition percentages reaching up to 79% at concentrations of 250 µg/mL .

CompoundBacterial StrainBiofilm Inhibition (%)Concentration (µg/mL)
This compoundStaphylococcus aureus79250

Anticancer Activity

The anticancer potential of this compound was evaluated against various cancer cell lines. It exhibited moderate cytotoxicity against HeLa cells, with an IC50 value indicating effective inhibition of cell proliferation. Specifically, compounds structurally related to this compound have shown IC50 values ranging from 23 µg/mL to higher values depending on the specific analog tested .

Cell LineCompoundIC50 (µg/mL)
HeLaThis compound23
KB3.1Related oxazole derivativesVaries

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been explored. Compounds in this class have been reported to inhibit pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases .

Case Studies

  • Study on Antimicrobial Efficacy : A recent investigation into the antimicrobial efficacy of various oxazole derivatives found that this compound significantly inhibited the growth of Bacillus subtilis with an MIC value comparable to established antibiotics like oxytetracycline .
  • Cytotoxicity Assessment : In a comprehensive study assessing cytotoxic effects on human cancer cell lines, this compound was shown to selectively target cancer cells while exhibiting lower toxicity towards normal cells, highlighting its potential as a chemotherapeutic agent .

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, preliminary studies suggest that its activity may involve the modulation of cellular signaling pathways related to apoptosis in cancer cells and interference with bacterial cell wall synthesis in pathogens .

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